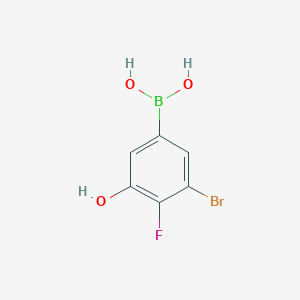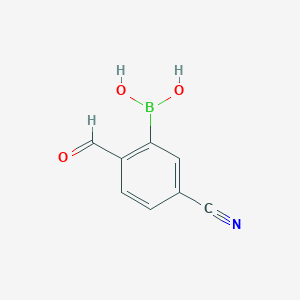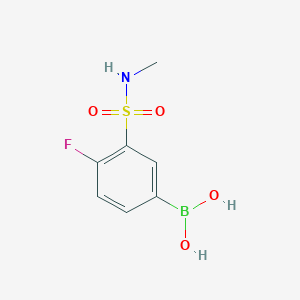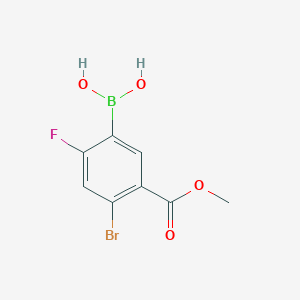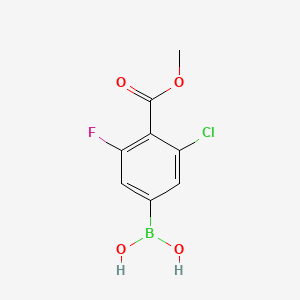
4-Borono-2-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Borono-2-methylbenzenesulfonic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions and applications .
Métodos De Preparación
The synthesis of 4-Borono-2-methylbenzenesulfonic acid typically involves the reaction of a boronic acid derivative with a suitable sulfonic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between boronic acids and halogenated compounds . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as water or ethanol . Industrial production methods may involve the large-scale synthesis of the compound using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
4-Borono-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can be substituted with other groups through reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Borono-2-methylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Borono-2-methylbenzenesulfonic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins, by forming stable complexes . The pathways involved in its action include the inhibition of enzyme activity and the modulation of biochemical processes through its interactions with target molecules .
Comparación Con Compuestos Similares
4-Borono-2-methylbenzenesulfonic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Similar in structure but lacks the sulfonic acid group, making it less reactive in certain applications.
4-Formylphenylboronic acid: Contains a formyl group instead of a sulfonic acid group, which alters its reactivity and applications.
Biphenyl-4,4’-diboronic acid: Contains two boronic acid groups, making it useful in the synthesis of complex molecules through multiple coupling reactions.
The uniqueness of this compound lies in its combination of boronic acid and sulfonic acid functionalities, which provide it with distinct chemical properties and reactivity compared to other boronic acid derivatives.
Propiedades
IUPAC Name |
4-borono-2-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5S/c1-5-4-6(8(9)10)2-3-7(5)14(11,12)13/h2-4,9-10H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVJBQCGTVUAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)O)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid](/img/structure/B8119100.png)

